![molecular formula C16H22N2O5 B10977757 methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)
methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate
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Overview
Description
Methyl N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucinate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, and a leucine derivative, which is an essential amino acid. The combination of these two components gives the compound distinctive properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucinate typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. One common method involves the esterification of 3,4-methylenedioxyphenylacetic acid to form methyl 3,4-methylenedioxyphenylacetate . This intermediate is then subjected to a series of reactions, including amination and coupling reactions, to introduce the leucine moiety and form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucinate can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structure makes it a useful probe for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which methyl N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucinate exerts its effects is primarily through its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The leucine moiety may also play a role in binding to proteins and influencing their function. These interactions can activate or inhibit specific pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its amine substitution.
Benzodioxole derivatives: Various benzodioxole derivatives have been studied for their biological activity and chemical properties.
Uniqueness
Methyl N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucinate is unique due to its combination of a benzodioxole ring and a leucine derivative. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C16H22N2O5 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoate |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)6-12(15(19)21-3)18-16(20)17-8-11-4-5-13-14(7-11)23-9-22-13/h4-5,7,10,12H,6,8-9H2,1-3H3,(H2,17,18,20)/t12-/m0/s1 |
InChI Key |
IGVNEPFJSFFLHT-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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